molecular formula C19H11N5O2 B14625090 2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 58712-71-3

2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one

Cat. No.: B14625090
CAS No.: 58712-71-3
M. Wt: 341.3 g/mol
InChI Key: PYDYOXXTXXLDTC-UHFFFAOYSA-N
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Description

2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex organic compound that features a unique combination of a tetrazole ring and a benzopyrano-pyridinone structure. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of phenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring . This intermediate is then subjected to cyclization reactions with appropriate precursors to form the benzopyrano-pyridinone structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, phenylhydrazine, lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing the compound to interact with biological receptors in a similar manner. This interaction can lead to the modulation of various biological pathways, resulting in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its combination of the tetrazole ring and the benzopyrano-pyridinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

58712-71-3

Molecular Formula

C19H11N5O2

Molecular Weight

341.3 g/mol

IUPAC Name

2-phenyl-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one

InChI

InChI=1S/C19H11N5O2/c25-17-13-7-8-15(11-4-2-1-3-5-11)20-19(13)26-16-9-6-12(10-14(16)17)18-21-23-24-22-18/h1-10H,(H,21,22,23,24)

InChI Key

PYDYOXXTXXLDTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)C4=C(O3)C=CC(=C4)C5=NNN=N5

Origin of Product

United States

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